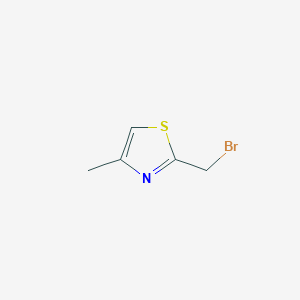

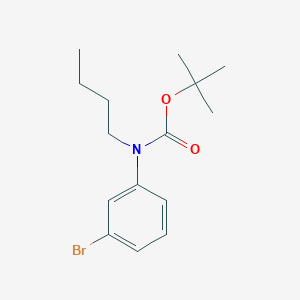

2-(Bromomethyl)-4-methyl-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Bromomethyl)-4-methyl-1,3-thiazole” is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

The synthesis of similar compounds often involves reactions with primary amines3. However, the specific synthesis process for “2-(Bromomethyl)-4-methyl-1,3-thiazole” is not readily available in the current literature.

Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-4-methyl-1,3-thiazole” is not explicitly mentioned in the available resources. However, similar compounds often have complex structures that involve various types of bonds and functional groups4.Chemical Reactions Analysis

The chemical reactions involving “2-(Bromomethyl)-4-methyl-1,3-thiazole” are not explicitly mentioned in the available resources. However, similar compounds often undergo various types of reactions, including addition reactions5 and substitution reactions6.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-4-methyl-1,3-thiazole” are not explicitly mentioned in the available resources. However, similar compounds often have properties such as hardness, topography, and hydrophilicity that are important parameters in their biological evaluation9.科学的研究の応用

Synthesis and Heterocyclic Chemistry

Regioselective Reactions and Synthetic Approaches : 2-(Bromomethyl)-1,3-thiaselenole, a related compound, exhibits unexpected regioselective reactions, leading to the efficient synthesis of novel heterocyclic systems with potential biological activities (Amosova et al., 2018).

Functionalization of Thiazole Derivatives : The reaction of 2-Alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide forms 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, crucial for the selective synthesis of 5-methyl-functionalized derivatives (Litvinchuk et al., 2018).

Chemoselective Preparation of Bromodifluoromethyl Thiazoles : 1,3-Dibromo-1,1-difluoro-2-propanone, a new synthon, was used for the chemoselective preparation of 4-Bromodifluoromethyl thiazoles, which are useful in drug discovery programs (Colella et al., 2018).

Corrosion Inhibition and Material Science

- Corrosion Inhibition for Mild Steel : 2-Amino-4-methyl-thiazole, a derivative, acts as a corrosion inhibitor for mild steel, showing high efficiency due to its strong adsorption on the steel surface (Yüce et al., 2014).

Organic Synthesis and Pharmacological Potential

Therapeutic Potential Against Alzheimer's and Diabetes : Novel bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole show potential therapeutic interest against Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018).

Synthesis of Radioligands for Imaging : 2-fluoromethyl analogs of (3-[(2-methyl-1,3-thiazol-4yl)ethynyl]pyridine), synthesized for metabotropic glutamate subtype-5 receptors (mGluR5s), show high affinity and potency, useful in positron emission tomography (PET) (Siméon et al., 2007).

Safety And Hazards

The safety and hazards associated with “2-(Bromomethyl)-4-methyl-1,3-thiazole” are not explicitly mentioned in the available resources. However, similar compounds often pose hazards such as skin irritation, eye irritation, and respiratory system toxicity101112.

将来の方向性

The future directions for research on “2-(Bromomethyl)-4-methyl-1,3-thiazole” are not explicitly mentioned in the available resources. However, similar compounds often have potential implications in various fields of research and industry13.

Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “2-(Bromomethyl)-4-methyl-1,3-thiazole”. Further research and analysis would be needed for a more comprehensive understanding.

特性

IUPAC Name |

2-(bromomethyl)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKYXXAQICRHJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-methyl-1,3-thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)